molecular formula C7H14O2 B3052675 4-Methyl-2-propyl-1,3-dioxolane CAS No. 4352-99-2

4-Methyl-2-propyl-1,3-dioxolane

Cat. No.: B3052675
CAS No.: 4352-99-2
M. Wt: 130.18 g/mol
InChI Key: WRTYJFJOOTWPJP-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C7H14O2. It belongs to the class of dioxolanes, which are five-membered rings containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide. These catalysts facilitate the acetalization process under mild conditions, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Methyl-2-propyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-propyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound acts as a protecting group, preventing unwanted reactions at the carbonyl site during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-propyl-1,3-dioxolane is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various chemical processes .

Properties

IUPAC Name

4-methyl-2-propyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7-8-5-6(2)9-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTYJFJOOTWPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OCC(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863372
Record name 4-Methyl-2-propyl-1,3-dioxolane
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Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-99-2
Record name 4-Methyl-2-propyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4352-99-2
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Record name 4-Methyl-2-propyl-1,3-dioxolane
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Record name NSC89713
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Record name 4-Methyl-2-propyl-1,3-dioxolane
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Record name 4-methyl-2-propyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-methyl-2-propyl-1,3-dioxolane?

A1: this compound is an acetal, a class of compounds often used as protecting groups for carbonyl compounds in organic synthesis. Its synthesis has been achieved with impressive yields exceeding 90% using heterogeneous catalysts like phosphotungstic acid supported on active carbon . This method offers a potentially greener alternative to traditional acetal synthesis methods.

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